2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide

structure-activity relationship physicochemical property prediction lead optimization

2-(3-(4-Fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide (CAS 941988-92-7; molecular formula C₂₀H₁₉FN₄O₃S; exact mass 414.12 g/mol) belongs to the 2-ureido-thiazole-4-carboxamide chemical class. This scaffold is a recognized pharmacophore platform in kinase-targeted drug discovery, with the 4-fluorophenyl-ureido moiety serving as a critical hydrogen-bonding motif for ATP-binding site engagement.

Molecular Formula C20H19FN4O3S
Molecular Weight 414.46
CAS No. 941988-92-7
Cat. No. B2765140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide
CAS941988-92-7
Molecular FormulaC20H19FN4O3S
Molecular Weight414.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C20H19FN4O3S/c1-28-16-8-2-13(3-9-16)10-11-22-18(26)17-12-29-20(24-17)25-19(27)23-15-6-4-14(21)5-7-15/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27)
InChIKeyVHDZFTPUJXSSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(4-Fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide: Structural Identity and Research-Grade Specifications for CAS 941988-92-7


2-(3-(4-Fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide (CAS 941988-92-7; molecular formula C₂₀H₁₉FN₄O₃S; exact mass 414.12 g/mol) belongs to the 2-ureido-thiazole-4-carboxamide chemical class [1]. This scaffold is a recognized pharmacophore platform in kinase-targeted drug discovery, with the 4-fluorophenyl-ureido moiety serving as a critical hydrogen-bonding motif for ATP-binding site engagement [2]. The compound is supplied as a research-grade intermediate (typically ≥95% purity), with its full IUPAC name being 2-[(4-fluorophenyl)carbamoylamino]-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide [1].

Why Generic Substitution Fails: Structural Determinants That Differentiate CAS 941988-92-7 from Co-Class Thiazole Carboxamides


The 2-ureido-thiazole-4-carboxamide scaffold contains three independently modifiable pharmacophoric elements—the N-terminal urea substituent, the C-4 carboxamide side chain, and the thiazole core—each of which exerts a non-linear influence on target engagement, cellular permeability, and metabolic stability [1]. In the specific case of CAS 941988-92-7, the 4-methoxyphenethyl amide tail contributes a distinct hydrogen-bond acceptor (the para-methoxy oxygen) absent in the unsubstituted phenethyl or 4-chlorophenethyl analogs, while the 4-fluorophenyl urea terminus provides a fluorine-mediated interaction surface that is sterically and electronically distinct from methyl-, chloro-, or unsubstituted-phenyl variants [2]. Interchanging any single module—even among positionally isomeric analogs such as the 2-methoxyphenethyl derivative—can alter cLogP, aqueous solubility, and target selectivity profiles, rendering generic substitution scientifically unsound without explicit comparative profiling [3].

Quantitative Differentiation Evidence for 2-(3-(4-Fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide (CAS 941988-92-7): Head-to-Head Structural Comparisons and Scaffold-Level Biological Benchmarking


para-Methoxy Substituent on Phenethyl Tail Confers Distinct H‑Bond Acceptor Capacity Relative to Unsubstituted and Chloro‑Substituted Analogs

Among the closest available analogs at the C‑4 carboxamide position, the 4‑methoxyphenethyl group in CAS 941988‑92‑7 introduces a para‑methoxy oxygen that can function as an additional hydrogen‑bond acceptor, a feature absent in 2‑(3‑(4‑fluorophenyl)ureido)‑N‑phenethylthiazole‑4‑carboxamide (H substituent) and replaced by a weaker H‑bond acceptor (Cl) in N‑(4‑chlorophenethyl)‑2‑(3‑(4‑fluorophenyl)ureido)thiazole‑4‑carboxamide [REFS‑1]. Computational predictions of cLogP for structurally analogous 4‑methoxyphenethyl‑containing scaffolds indicate a reduction of 0.5–0.8 log units relative to the unsubstituted phenethyl counterparts, suggesting improved aqueous solubility and a modified pharmacokinetic trajectory [REFS‑2]. These differences, while not derived from direct head‑to‑head experimental comparison of CAS 941988‑92‑7 against its analogs, are grounded in well‑established fragment‑based physicochemical models and are structurally deterministic.

structure-activity relationship physicochemical property prediction lead optimization

4‑Fluorophenyl Ureido Moiety Is a Validated Kinase Hinge‑Binding Pharmacophore: Class‑Level Evidence from Ureido‑Substituted 4‑Phenylthiazole Derivatives

The 4‑fluorophenyl‑ureido group, present at the N‑2 position of CAS 941988‑92‑7, is a structurally characterized kinase hinge‑binding motif [REFS‑1]. In a 2024 study of ureido‑substituted 4‑phenylthiazole derivatives by Tian et al., the 4‑fluorophenyl‑ureido pharmacophore was retained throughout analog optimization, with the lead compound 27 demonstrating IGF1R inhibition of 76.84% at 10 µM and HepG2 cytotoxicity of IC₅₀ = 0.62 ± 0.34 µM, significantly exceeding Sorafenib (IC₅₀ = 1.62 ± 0.27 µM) [REFS‑1]. Although CAS 941988‑92‑7 was not directly tested in this study, it shares the identical 4‑fluorophenyl‑ureido‑thiazole core structure with compound 27, differing only in the C‑4 amide substituent (4‑methoxyphenethyl vs. morpholine/piperidine‑containing tail). This provides class‑level evidence that the ureido‑thiazole scaffold, when bearing the 4‑fluorophenyl substituent, can achieve sub‑micromolar antiproliferative potency in hepatocellular carcinoma models.

kinase inhibition IGF1R hepatocellular carcinoma ATP-binding site

2‑Ureidothiazole Scaffold Demonstrates Dual VEGFR‑2/PI3Kα Inhibitory Activity: Quantitative Benchmarks for Kinase Profiling Prioritization

Li et al. (2016) systematically evaluated a series of 2‑(3‑phenyl)ureidothiazol‑4‑formamide derivatives and identified compounds 6i and 6j as dual VEGFR‑2/PI3Kα inhibitors with good to moderate potency against both kinases, alongside antiproliferative activity in MDA‑MB‑231 (breast) and HepG2 (liver) cancer cell lines [REFS‑1]. Although the specific substitution pattern of CAS 941988‑92‑7 (4‑fluorophenyl urea + 4‑methoxyphenethyl amide) was not among the published analogs, the core 2‑ureidothiazole‑4‑carboxamide scaffold was the common structural element across all active compounds, confirming that this scaffold is capable of engaging two clinically validated oncology targets (VEGFR‑2 and PI3Kα) simultaneously [REFS‑1]. This dual‑target potential distinguishes the 2‑ureidothiazole‑4‑carboxamide class from single‑target thiazole carboxamides (e.g., tiazofurin analogs targeting IMP dehydrogenase) and provides a rational basis for selecting CAS 941988‑92‑7 for kinase‑profiling experiments.

dual kinase inhibition VEGFR-2 PI3Kα anticancer

Positional Isomerism at the Phenethyl Methoxy Group Is Predicted to Modulate Target Binding Geometry: Comparison of 4‑Methoxy vs. 2‑Methoxy Phenethyl Analogs

The 4‑methoxyphenethyl isomer (CAS 941988‑92‑7) and its 2‑methoxyphenethyl positional isomer (CAS 941988‑91‑6) differ solely in the location of the methoxy substituent on the phenethyl ring, yet this single positional shift is predicted to alter the spatial orientation of the C‑4 amide tail relative to the thiazole core [REFS‑1]. In kinase inhibitors, the C‑4 carboxamide side chain projects toward solvent‑exposed or allosteric pocket regions depending on the target; the para‑methoxy group orients the oxygen lone pair approximately 180° from the amide linkage, whereas the ortho‑methoxy group places the oxygen within ~60° of the amide plane, potentially creating an intramolecular hydrogen bond that restricts conformational freedom [REFS‑2]. While direct comparative binding data for these two isomers is not available, the structural distinction is deterministic: the 4‑methoxy isomer presents a linear, extended pharmacophore geometry, whereas the 2‑methoxy isomer may adopt a bent conformation that differentially engages allosteric binding pockets [REFS‑1].

positional isomerism binding pose structure-based design selectivity

4‑Fluorophenyl vs. 4‑Methylphenyl (p‑Tolyl) Urea Terminus: Electronic and Steric Differentiation Relevant to Target Binding Affinity

CAS 941988‑92‑7 contains a 4‑fluorophenyl urea group, whereas the structurally closest commercially available analog with the identical C‑4 tail is N‑(4‑methoxyphenethyl)‑2‑(3‑(p‑tolyl)ureido)thiazole‑4‑carboxamide (p‑tolyl variant) [REFS‑1]. The replacement of fluorine (Hammett σₚ = +0.06) with a methyl group (Hammett σₚ = −0.17) alters the electronic character of the urea NH, affecting its hydrogen‑bond donor strength and, consequently, its affinity for kinase hinge regions [REFS‑2]. In the ureido‑substituted 4‑phenylthiazole series published by Tian et al. (2024), the 4‑fluorophenyl substituent was specifically retained throughout medicinal chemistry optimization due to its favorable contribution to IGF1R binding (76.84% inhibition at 10 µM), while p‑tolyl analogs were not reported as active in this series [REFS‑3]. Although no direct head‑to‑head comparison between the 4‑F‑phenyl and p‑tolyl variants of CAS 941988‑92‑7 has been published, the distinct electronic profiles are well‑characterized: fluorine acts as a weak electron‑withdrawing group that polarizes the urea NH without introducing significant steric bulk, whereas methyl is electron‑donating, reducing NH acidity by ~0.3 pKₐ units [REFS‑2].

fluorine substitution electronic effects kinase selectivity ureido pharmacophore

CAS 941988‑92‑7 Occupies a Unique Physicochemical Property Space Within Its Analog Series Based on Predicted Drug‑Likeness Parameters

A comparative analysis of predicted drug‑likeness parameters for CAS 941988‑92‑7 and its four closest structural analogs reveals that the combination of 4‑fluorophenyl urea and 4‑methoxyphenethyl amide yields a distinct physicochemical profile [REFS‑1]. CAS 941988‑92‑7 (MW 414.46; H‑bond donors = 3; H‑bond acceptors = 5) is predicted to have a cLogP of approximately 3.0–3.5, placing it within the optimal range for oral bioavailability (Lipinski Rule of Five: cLogP ≤ 5) while maintaining a lower lipophilicity than the 4‑chlorophenethyl analog (predicted cLogP ~3.8–4.2) [REFS‑2]. The topological polar surface area (TPSA) is predicted to be approximately 105–110 Ų (within the <140 Ų threshold for oral absorption), and the number of rotatable bonds (8) is below the typical cutoff of 10, suggesting favorable conformational properties for target binding [REFS‑2]. In contrast, the 4‑chlorophenethyl analog exceeds a predicted cLogP of 3.8, approaching the upper limit for drug‑likeness, while the p‑tolyl urea analog has a higher molecular weight (428.51) and an additional methyl group that increases lipophilicity without contributing additional binding interactions [REFS‑1].

drug-likeness Lipinski rules physicochemical property space lead-like assessment

Recommended Research and Industrial Application Scenarios for 2-(3-(4-Fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide (CAS 941988-92-7)


Kinase Inhibitor Hit‑Finding and Scaffold‑Hopping Campaigns Targeting IGF1R, VEGFR‑2, or PI3Kα

CAS 941988‑92‑7 is optimally deployed as a screening compound in kinase inhibitor discovery programs focused on the IGF1R, VEGFR‑2, or PI3Kα axes. The 4‑fluorophenyl‑ureido‑thiazole scaffold has demonstrated validated target engagement: the closely matched ureido‑substituted 4‑phenylthiazole series yielded compound 27 with IGF1R inhibition of 76.84% at 10 µM and HepG2 IC₅₀ of 0.62 µM, exceeding Sorafenib (1.62 µM) by 2.6‑fold [REFS‑1]. Researchers should prioritize CAS 941988‑92‑7 over the p‑tolyl urea or 4‑chlorophenethyl analogs when the objective is to maintain a strong urea NH hydrogen‑bond donor (enhanced by the electron‑withdrawing 4‑F substituent) while retaining a moderately polar, soluble phenethyl tail for downstream formulation compatibility [REFS‑1][REFS‑2].

Structure–Activity Relationship (SAR) Studies on the C‑4 Carboxamide Side Chain of 2‑Ureido‑Thiazoles

For medicinal chemistry teams conducting systematic SAR exploration of the 2‑ureido‑thiazole‑4‑carboxamide scaffold, CAS 941988‑92‑7 serves as the 4‑methoxyphenethyl reference point within a matrix of analogs that includes the unsubstituted phenethyl, 4‑chlorophenethyl, and 2‑methoxyphenethyl derivatives [REFS‑3]. The para‑methoxy group provides a unique combination of moderate hydrogen‑bond acceptor capacity and modest lipophilicity, making it a key comparator for evaluating the impact of tail polarity on cellular potency and kinase selectivity. This compound should be ordered alongside its positional isomer (2‑methoxyphenethyl) and the des‑methoxy analog (phenethyl) to generate a complete SAR dataset that dissects the contributions of methoxy substitution position to target binding and ADME properties [REFS‑3].

Computational Chemistry and Molecular Docking Validation Studies

CAS 941988‑92‑7 is well‑suited as a test ligand for validating molecular docking protocols targeting kinase ATP‑binding sites, particularly VEGFR‑2 (PDB: 4ASD) and IGF1R. The 4‑fluorophenyl‑ureido moiety forms a conserved bidentate hydrogen‑bond interaction with the hinge region (analogous to the ureido group in Sorafenib co‑crystal structures), while the 4‑methoxyphenethyl tail projects into the solvent‑exposed region, providing a well‑defined conformational reference for scoring function calibration [REFS‑1]. Computational chemistry groups should select CAS 941988‑92‑7 over the 4‑chlorophenethyl analog for docking studies because the para‑methoxy oxygen can be explicitly modeled as a hydrogen‑bond acceptor in the solvent‑accessible channel, whereas the chloro substituent provides only weak halogen‑bonding potential, limiting the conformational restraints available for pose validation [REFS־1][REFS־2].

Anticancer Phenotypic Screening in Hepatocellular Carcinoma and Breast Cancer Cell Panels

Based on the class‑level evidence from the 2‑ureidothiazole scaffold, which demonstrated antiproliferative activity in both HepG2 (liver) and MDA‑MB‑231 (breast) cancer cell lines [REFS‑2], CAS 941988‑92‑7 is recommended for inclusion in medium‑throughput phenotypic screening panels targeting hepatocellular carcinoma and triple‑negative breast cancer. The compound should be benchmarked against Sorafenib (HCC) and doxorubicin (breast) as positive controls, with an expected initial screening concentration range of 0.1–100 µM based on the scaffold‑matched compound 27 IC₅₀ of 0.62 µM in HepG2 [REFS‑1]. Procurement of CAS 941988‑92‑7 specifically, rather than the 4‑chlorophenethyl or p‑tolyl urea analogs, is justified by its more balanced predicted drug‑likeness profile (cLogP ~3.0–3.5, 0 Lipinski violations), which reduces the risk of false negatives due to poor aqueous solubility at screening concentrations [REFS־1][REFS־3].

Quote Request

Request a Quote for 2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.